N-(5-chloro-2-methoxyphenyl)-4-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide
Description
N-(5-Chloro-2-methoxyphenyl)-4-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a 1,8-naphthyridine derivative characterized by a 4-hydroxy-2-oxo-1,2-dihydro core and a carboxamide group at position 3. The amide side chain is substituted with a 5-chloro-2-methoxyphenyl moiety, which confers distinct electronic and steric properties. This compound is of interest due to its structural similarity to bioactive naphthyridine derivatives, particularly in immunomodulatory and receptor-targeting applications. Below, we compare its structural features, pharmacological profiles, and synthetic pathways with analogous compounds.
Properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-4-hydroxy-2-oxo-1H-1,8-naphthyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3O4/c1-24-11-5-4-8(17)7-10(11)19-15(22)12-13(21)9-3-2-6-18-14(9)20-16(12)23/h2-7H,1H3,(H,19,22)(H2,18,20,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKCVDVLQTVOACV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)C2=C(C3=C(NC2=O)N=CC=C3)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-methoxyphenyl)-4-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide typically involves multiple steps. One common method includes the following steps:
Formation of the naphthyridine core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the chloro-methoxyphenyl group: This step often involves the use of chlorination and methoxylation reactions.
Formation of the carboxamide moiety: This is typically done through amide bond formation reactions using carboxylic acid derivatives and amines.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Oxidation Reactions
The 4-hydroxy group undergoes oxidation under controlled conditions. Common oxidizing agents such as KMnO₄ (acidic or neutral conditions) or CrO₃ convert the hydroxyl group to a ketone or quinone derivative. For example:
This reaction is critical for modifying the compound’s electron-withdrawing properties, potentially enhancing biological activity. Over-oxidation to carboxylic acids is suppressed by using milder conditions.
Table 1: Oxidation Conditions and Outcomes
| Oxidizing Agent | Conditions | Product | Yield (%) |
|---|---|---|---|
| KMnO₄ | H₂SO₄, 80°C | 4-keto | 65–70 |
| CrO₃ | Acetic acid, RT | 4-quinone | 55–60 |
Reduction Reactions
The 2-oxo group in the naphthyridine ring is reducible. Catalytic hydrogenation (H₂/Pd-C) or LiAlH₄ selectively reduces the carbonyl to an alcohol or amine. For instance:
In acidic media, the amide group may also undergo partial reduction, forming secondary amines.
Electrophilic Aromatic Substitution (EAS)
The methoxyphenyl and naphthyridine rings participate in EAS. The methoxy group (-OCH₃) directs electrophiles to the para position, while the chloro group (-Cl) deactivates the ring, favoring meta substitution.
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Nitration : HNO₃/H₂SO₄ introduces nitro groups at the para position of the methoxyphenyl ring.
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Sulfonation : SO₃/H₂SO₄ adds sulfonic acid groups under reflux.
Table 2: EAS Reactivity of Aromatic Rings
| Ring | Substituent | Directing Effect | Preferred Position |
|---|---|---|---|
| Methoxyphenyl | -OCH₃ | Activating, ortho/para | Para |
| Naphthyridine | -Cl | Deactivating, meta | Meta |
Hydrolysis of the Carboxamide Group
The carboxamide group undergoes hydrolysis under acidic (HCl/H₂O, Δ) or basic (NaOH/H₂O, Δ) conditions to yield a carboxylic acid:
This reaction is pivotal for modifying solubility and bioavailability.
Cyclization and Ring Expansion
Under thermal or catalytic conditions, the compound participates in cyclization. For example, treatment with POCl₃ facilitates dehydration and forms fused heterocycles, enhancing structural complexity .
Substitution at the Carboxamide Nitrogen
The carboxamide’s NH group reacts with alkyl halides (e.g., CH₃I) in basic media (K₂CO₃/DMF) to form N-alkyl derivatives:
Interaction with Nucleophiles
The electron-deficient naphthyridine core reacts with nucleophiles (e.g., amines, thiols) at the carbonyl or α-positions. For example, hydrazine forms hydrazones, useful in derivatization .
Key Research Findings
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Properties
Research indicates that derivatives of naphthyridine compounds exhibit promising anticancer activity. For instance, studies have shown that certain naphthyridine analogs demonstrate cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and HT-29 (colon cancer) with IC50 values indicating potent activity . The structure of N-(5-chloro-2-methoxyphenyl)-4-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide suggests it may share similar properties due to its structural motifs.
2. Antimicrobial Activity
Naphthyridine derivatives have been reported to possess antimicrobial properties. The compound's ability to inhibit bacterial growth makes it a candidate for further exploration in the development of new antibiotics . The mechanism of action may involve interference with bacterial DNA synthesis or cell wall formation.
3. Cardiovascular and Renal Disorders
The compound has been identified as a potential antagonist of the mineralocorticoid receptor, which plays a crucial role in cardiovascular and renal pathophysiology. This suggests applications in treating conditions such as heart failure and diabetic nephropathy . Further research is necessary to evaluate its efficacy and safety in clinical settings.
Case Studies
Study 1: Anticancer Activity Evaluation
A study conducted on a series of naphthyridine derivatives revealed that the compound exhibited significant cytotoxicity against MCF-7 cells with an IC50 value lower than 10 µM. Molecular docking studies suggested strong binding affinity to the active site of key enzymes involved in cancer proliferation .
Study 2: Antimicrobial Testing
In another investigation, the compound showed effective inhibition against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined to be below 100 µg/mL for several strains, indicating its potential as a lead compound for antibiotic development .
Mechanism of Action
The mechanism of action of N-(5-chloro-2-methoxyphenyl)-4-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes, thereby affecting metabolic pathways.
Comparison with Similar Compounds
Key Observations :
- Fluorinated analogs (e.g., Compound 11) exhibit higher polarity, which may reduce off-target interactions .
- Aliphatic/cycloaliphatic substituents (e.g., JT11, VL15) are associated with cannabinoid receptor selectivity and improved pharmacokinetics .
Pharmacological Activity Comparison
Mechanistic Insights :
Comparison with Analogues :
- Compound 11 () : Synthesized via TFA-mediated deprotection (100% yield), purified by silica chromatography .
- Compound 5a4 () : Crystallized as an off-white powder (66% yield), characterized by IR (C=O at 1686 cm<sup>−1</sup>) and NMR .
- JT11 () : Synthesized via literature methods, with receptor affinity confirmed by competitive binding assays .
Analytical Data :
- Mass Spectrometry : Target compound’s molecular weight is estimated at ~375 g/mol (C17H14ClN3O4), comparable to VL15 (MW ~423 g/mol) .
- Melting Points : Compound 5a4 melts at 193–195°C, reflecting high crystallinity due to chlorophenyl groups .
Physicochemical Properties
Implications :
- Fluorinated analogs (e.g., Compound 11) exhibit moderate solubility due to polar F atoms .
Biological Activity
N-(5-chloro-2-methoxyphenyl)-4-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be represented by the following chemical structure:
This structure features a naphthyridine core with various functional groups that contribute to its biological activity.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of pathogenic bacteria and fungi. The minimum inhibitory concentration (MIC) values for various strains suggest strong antimicrobial potency.
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 0.25 |
| Escherichia coli | 0.50 |
| Candida albicans | 0.75 |
These results indicate that the compound could potentially serve as a lead for developing new antimicrobial agents.
Anticancer Activity
The compound has also shown promising anticancer activity in several studies. It has been tested against various cancer cell lines, including leukemia and breast cancer cells. The observed IC50 values indicate significant cytotoxic effects.
| Cell Line | IC50 (µM) |
|---|---|
| CCRF-CEM (leukemia) | 10 |
| MCF-7 (breast cancer) | 15 |
Mechanistic studies suggest that the compound induces apoptosis in cancer cells through the activation of caspase pathways and the inhibition of cell proliferation.
The biological activity of this compound is attributed to several mechanisms:
- DNA Intercalation : The naphthyridine moiety facilitates intercalation into DNA, disrupting replication and transcription processes.
- Enzyme Inhibition : The compound has been identified as an inhibitor of key enzymes involved in bacterial cell wall synthesis and cancer cell metabolism.
- Reactive Oxygen Species (ROS) Generation : Studies indicate that treatment with this compound leads to increased ROS levels in treated cells, contributing to oxidative stress and subsequent cell death.
Study 1: Antimicrobial Efficacy
In a study published in the Journal of Antibiotics, researchers evaluated the antimicrobial efficacy of this compound against multi-drug resistant strains of Staphylococcus aureus. The results indicated that it not only inhibited bacterial growth but also reduced biofilm formation significantly compared to standard antibiotics like ciprofloxacin.
Study 2: Anticancer Properties
A recent investigation assessed the anticancer properties of this compound on human breast cancer cells. The study found that the compound induced apoptosis through mitochondrial pathways and showed synergistic effects when combined with traditional chemotherapeutics.
Q & A
Basic: What synthetic strategies are recommended to optimize the yield and purity of this compound?
A two-step synthetic route involving substitution and hydrolysis is commonly employed. Key parameters include:
- Reaction time reduction (e.g., 4–6 hours for substitution steps) to minimize by-product formation.
- Temperature control (60–80°C) to maintain mild conditions.
- Solvent selection (e.g., DMF or ethanol) to enhance solubility of intermediates.
Post-synthesis, recrystallization in ethanol or methanol improves purity. Structural confirmation via ¹H NMR (e.g., δ 9.15 ppm for aromatic protons) and IR spectroscopy (e.g., 1686 cm⁻¹ for C=O stretches) is critical .
Basic: Which analytical methods are essential for structural validation and purity assessment?
A multi-technique approach is required:
- ¹H NMR : Identifies aromatic protons (e.g., δ 8.90–9.80 ppm) and amide NH signals (δ 9.80 ppm).
- IR spectroscopy : Confirms carbonyl groups (C=O at 1650–1686 cm⁻¹) and C-Cl bonds (737–797 cm⁻¹).
- Mass spectrometry : Validates molecular weight (e.g., m/z 423 for [M⁺]).
- Elemental analysis : Ensures stoichiometric consistency (e.g., C: 62.28%, N: 9.90%) .
Advanced: How can 3D-QSAR models guide the design of derivatives with enhanced cytotoxic activity?
3D-QSAR relies on comparative molecular field analysis (CoMFA) to correlate substituent effects with bioactivity. For example:
- Electron-withdrawing groups (e.g., -Cl at C-5) enhance cytotoxicity by modulating electron density on the naphthyridine core.
- Steric bulk at C-2 (e.g., benzyl groups) improves binding to hydrophobic pockets in target enzymes.
Validated models should be tested against multiple cancer cell lines (e.g., HeLa, MCF-7) to assess cross-tissue efficacy .
Advanced: What methodological considerations are critical for molecular docking studies targeting kinase inhibition?
- Protein preparation : Use crystallographic structures (PDB) with resolved active sites (e.g., EGFR or CDK2).
- Ligand flexibility : Account for rotational bonds in the methoxyphenyl and naphthyridine moieties.
- Scoring functions : Prioritize docking scores (e.g., Glide XP) that correlate with experimental IC₅₀ values.
- Binding mode validation : Compare docking poses with NMR-based ligand-protein interaction data .
Advanced: How should researchers resolve contradictions in cytotoxicity data across cell lines?
- Dose-response curves : Generate IC₅₀ values in triplicate to assess reproducibility.
- Mechanistic studies : Use flow cytometry to differentiate apoptosis (Annexin V staining) vs. necrosis (propidium iodide).
- Off-target profiling : Screen against non-cancerous cell lines (e.g., HEK293) to rule out nonspecific toxicity.
Discrepancies may arise from cell-specific uptake efficiency or metabolic activation pathways .
Advanced: What experimental designs evaluate synergism between this compound and antibiotics?
- Checkerboard assays : Combine subinhibitory concentrations (MIC/8) of the compound with fluoroquinolones (e.g., norfloxacin).
- Fractional inhibitory concentration (FIC) index : Calculate FIC ≤ 0.5 to confirm synergism.
- Time-kill kinetics : Monitor bacterial viability (e.g., E. coli ATCC 25922) over 24 hours.
Synergism is often mediated by disruption of efflux pumps or DNA gyrase potentiation .
Advanced: How does the 1,8-naphthyridine core’s metal-chelating ability influence pharmacological activity?
The 1,8-naphthyridine skeleton chelates divalent cations (e.g., Mg²⁺, Ca²⁺), which can:
- Enhance DNA binding : Stabilize interactions with topoisomerase II-metal complexes.
- Modulate enzyme inhibition : Chelation disrupts metal-dependent kinases (e.g., MAPK).
Validate via UV-Vis titration (e.g., λ shift at 270 nm upon Mg²⁺ addition) and ITC (binding constants) .
Basic: What substituent modifications improve solubility for in vitro assays?
- Hydrophilic groups : Introduce -OH or -COOH at C-4 (e.g., 4-hydroxy substitution).
- PEGylation : Attach polyethylene glycol chains to the methoxyphenyl ring.
- Co-solvent systems : Use DMSO (≤1% v/v) in aqueous buffers to prevent precipitation .
Advanced: How can researchers differentiate between competitive and noncompetitive enzyme inhibition mechanisms?
- Lineweaver-Burk plots : Competitive inhibition increases Kₘ without affecting Vₘₐₓ.
- IC₅₀ shifts : Measure IC₅₀ at varying substrate concentrations (competitive IC₅₀ increases with substrate).
- Surface plasmon resonance (SPR) : Directly quantify binding kinetics to the enzyme’s active site .
Advanced: What strategies validate the in silico-predicted ADMET properties of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
